molecular formula C7H14N4 B13196452 (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13196452
M. Wt: 154.21 g/mol
InChI Key: DAMUUYPNNBQPAR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine (CAS Number: 1604306-94-6) is a chiral amine derivative featuring a 1,2,4-triazole heterocycle. With a molecular formula of C7H14N4 and a molecular weight of 154.21 g/mol, this compound is of significant interest in advanced medicinal chemistry and pharmacology research, particularly in the development of novel neurotherapeutics . The 1,2,4-triazole scaffold is a recognized privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . This specific (1R)-enantiomer offers researchers a stereochemically pure tool for probing selective biological pathways. While research into its precise mechanism is ongoing, structurally related 1,2,4-triazole-containing compounds have been investigated as potent and efficacious agonists for the central nervous system (CNS) target GPR88, an orphan G-protein-coupled receptor implicated in striatal-associated disorders such as addiction, Parkinson's disease, and schizophrenia . The chiral, branched propan-1-amine side chain may contribute to enhanced target affinity and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1R)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3,(H,9,10,11)/t6-/m1/s1

InChI Key

DAMUUYPNNBQPAR-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H](C(C)C)N

Canonical SMILES

CC1=NC(=NN1)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Modular Synthesis from Amino Acids and Hydrazines

A recent publication in The Journal of Organic Chemistry (2024) describes a versatile 3-step modular synthetic approach to access medicinally relevant-fused triazoles starting from amino acids and acyl hydrazines. Although the publication focuses on fused bicyclic triazoles, the methodology is adaptable for preparing simpler triazole derivatives such as (1R)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine.

Key steps include:

  • Step 1: Formation of acyl hydrazide from the corresponding amino acid derivative.
  • Step 2: Cyclization under dehydrating conditions to form the 1,2,4-triazole ring.
  • Step 3: Functional group manipulations to introduce the methyl substituent on the triazole ring and to establish the chiral amine side chain.

This approach offers:

  • Good to excellent yields.
  • Tolerance of aliphatic substituents, including methyl groups.
  • Scalability without requiring chromatography, suitable for both discovery and development scale.

The stereochemistry at the amine-bearing carbon can be preserved by starting from enantiomerically pure amino acid precursors, such as L-valine derivatives, which correspond to the 2-methylpropan-1-amine backbone.

Synthetic Route via Chiral Amine Intermediates

A common strategy involves:

  • Starting with a chiral amino alcohol or amine (e.g., (R)-2-methylpropan-1-amine).
  • Functionalization at the 1-position with a 5-methyl-1,2,4-triazol-3-yl substituent through nucleophilic substitution or coupling reactions.

This method requires:

  • Preparation or procurement of the chiral amine intermediate.
  • Synthesis of the 5-methyl-1H-1,2,4-triazole-3-yl moiety, often from hydrazine derivatives and methylated precursors.
  • Coupling under conditions that maintain stereochemical integrity.

Patent-Disclosed Processes for Related Triazole Compounds

While no direct patent exclusively on this compound was found, related processes for triazole-containing intermediates in antifungal agents (e.g., Posaconazole intermediates) outline general principles applicable here:

  • Use of mild solvents such as tetrahydrofuran (THF), ethyl acetate, or acetonitrile.
  • Employing bases like 2,6-dimethylpyridine to facilitate substitution reactions.
  • Avoiding harsh conditions that could racemize the chiral center.
  • Purification by crystallization or extraction rather than chromatography for scalability.

These methods emphasize:

  • High stereochemical purity.
  • Efficient isolation of the target amine-triazole compound.
  • Use of environmentally benign solvents and reagents.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reactions Advantages Challenges
Modular amino acid + hydrazine route Chiral amino acids, acyl hydrazines Cyclization to triazole ring, methylation High yield, stereocontrol, scalable Requires multi-step synthesis
Chiral amine intermediate coupling (R)-2-methylpropan-1-amine, triazole precursors Nucleophilic substitution or coupling Maintains chirality, straightforward Sensitive to reaction conditions
Patent-related triazole intermediate methods Triazole intermediates, bases, solvents Substitution under mild conditions Scalable, environmentally friendly Limited direct data on this compound

Research Findings and Practical Notes

  • The stereochemistry of the amine center is preserved by starting from optically pure amino acid derivatives or chiral amines.
  • Mild reaction conditions (room temperature to moderate heating) are preferred to avoid racemization.
  • The methyl substituent on the 5-position of the triazole ring can be introduced via methylated hydrazine derivatives or methylation post-cyclization.
  • Avoidance of chromatographic purification is achievable via crystallization or selective extraction, facilitating large-scale synthesis.
  • Analytical data such as NMR, MS, and chiral HPLC confirm the structure and enantiomeric purity in research settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various enzymes, making them valuable tools in biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise in treating fungal infections, cancer, and other diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (CAS: 1604469-21-7)
  • Molecular Formula : C₇H₁₄N₄ (same as the target compound).
  • Key Difference : Substitution of the 5-methyl group on the triazole with a 5-ethyl group.
  • Implications: Increased lipophilicity due to the ethyl substituent may enhance membrane permeability but reduce solubility. No direct activity data are available, though ethyl-substituted triazoles often exhibit altered pharmacokinetic profiles compared to methyl analogs .
Compound B : 2-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS: 1042521-80-1)
  • Molecular Formula : C₈H₁₂N₆O.
  • Key Difference : Incorporation of a 1,2,4-oxadiazole ring adjacent to the triazole.
  • Predicted Properties :
    • Boiling Point : 419.2 ± 47.0°C (vs. unavailable for the target compound).
    • Density : 1.306 ± 0.06 g/cm³.

Core Heterocycle Modifications

Compound C : (1R)-1-(1,3-Thiazol-5-yl)propan-1-amine (CAS: 1568087-23-9)
  • Molecular Formula : C₆H₁₀N₂S.
  • Key Difference : Replacement of the 1,2,4-triazole with a sulfur-containing 1,3-thiazole.
  • Predicted Properties :
    • pKa : 8.73 ± 0.29 (indicative of moderate basicity).
    • LogP : 0.8 (lower lipophilicity than triazole analogs).
  • Implications : Thiazole derivatives are often associated with antiviral and antibacterial activities, suggesting divergent biological targets compared to triazole-based compounds .

Pharmacological Potential of Triazole Derivatives

Triazole-containing compounds are frequently explored for therapeutic applications:

  • Antifungal Activity : Fluorometric screening (e.g., Alamar Blue test) has identified triazole derivatives with potent activity against Candida spp. and Aspergillus fumigatus, though the target compound’s efficacy remains untested .
  • CNS Applications : Derivatives like TT001 (a triazole-isoxazole hybrid) are patented for stress-related disorders, highlighting the scaffold’s relevance in neuropharmacology .
  • Anticancer Potential: 3-Amino-1,2,4-triazole derivatives demonstrate inhibitory effects on cancer cell proliferation, though substituent patterns dictate specificity .

Physicochemical and Structural Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Predicted Boiling Point (°C)
Target Compound 1250612-21-5 C₇H₁₄N₄ 154.21 5-methyl-1H-1,2,4-triazol-3-yl N/A N/A
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine 1604469-21-7 C₇H₁₄N₄ 154.21 5-ethyl-1H-1,2,4-triazol-3-yl N/A N/A
2-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine 1042521-80-1 C₈H₁₂N₆O 208.22 Oxadiazole-triazole hybrid 6.38 ± 0.20 419.2 ± 47.0
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine 1568087-23-9 C₆H₁₀N₂S 142.22 1,3-thiazole 8.73 ± 0.29 232.5 ± 15.0

Biological Activity

(1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C7H14N4C_7H_{14}N_4 with a molecular weight of 154.21 g/mol. The compound features a triazole ring, which is known for its diverse biological properties, including antifungal and antibacterial activities.

PropertyValue
Common NameThis compound
CAS Number1604306-94-6
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit potent antifungal activities. For instance, 5-methyl-1H-1,2,4-triazole derivatives have been evaluated for their efficacy against various fungal pathogens. A study published in Antiviral Chemistry & Chemotherapy highlighted that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole.

Antibacterial Effects

In addition to antifungal properties, triazoles have demonstrated antibacterial activity. Triazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The specific compound this compound has potential applications in treating bacterial infections due to its structural similarity to known antibacterial agents.

Case Studies and Research Findings

Case Study 1: Antifungal Activity Assessment

A recent study assessed the antifungal activity of various triazole derivatives against Candida albicans. Among the tested compounds, those with methyl substitutions on the triazole ring exhibited enhanced antifungal activity. The study concluded that structural modifications significantly influence the biological efficacy of triazoles in combating fungal infections.

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of triazole compounds against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed promising inhibitory effects on bacterial growth, suggesting that this compound could be a candidate for further development as an antibacterial agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

Antifungal Mechanism:
Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity and function.

Antibacterial Mechanism:
The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other known antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.